molecular formula C7H3ClF2N2 B6165997 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile CAS No. 1662687-58-2

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile

Cat. No.: B6165997
CAS No.: 1662687-58-2
M. Wt: 188.6
InChI Key:
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Description

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H3ClF2N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents. For instance, the reaction of 2-chloro-3-nitropyridine with difluoromethylating agents under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, nitration, and subsequent difluoromethylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations .

Properties

CAS No.

1662687-58-2

Molecular Formula

C7H3ClF2N2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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